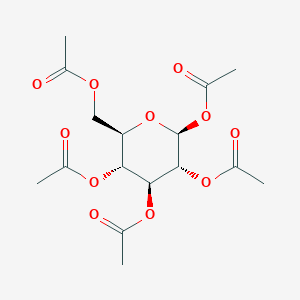

2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

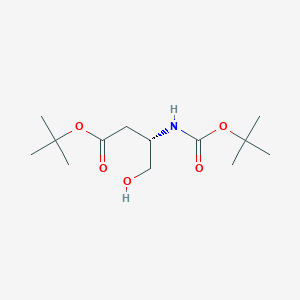

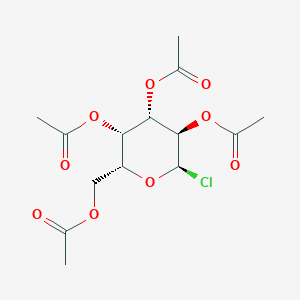

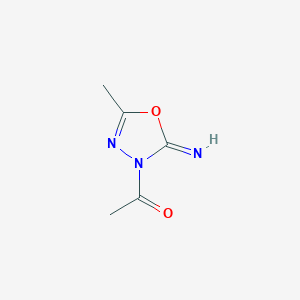

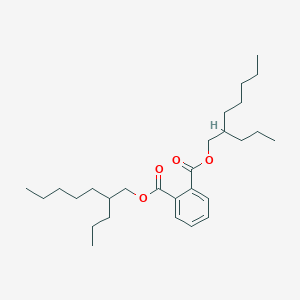

2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride is a type of sugar derivative that is commonly used as a sugar donor in glycosylation methods . The glucose, galactose, and mannose in this compound have their hydroxyl groups protected by acetyl groups .

Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride involves the protection of glucose, galactose, and mannose’s hydroxyl groups with acetyl groups . Glucosamine and galactosamine are protected by phthaloyl groups for the amino groups and acetyl groups for the hydroxyl groups .Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride consists of a galactopyranosyl ring with acetyl groups attached to the 2,3,4, and 6 positions .Chemical Reactions Analysis

2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride include its white to off-white color, its solubility in chloroform (5 mg/mL), and its optical activity .Wissenschaftliche Forschungsanwendungen

Synthesis of Carbohydrates

This compound is paramount in the synthesis of carbohydrates, including proteoglycans and glycolipids . These complex carbohydrates play crucial roles in various biological processes, such as cell signaling, molecular recognition, and immune response.

Creation of Pharmaceuticals

The compound’s prospective role extends to the creation of pharmaceuticals targeting ailments associated with carbohydrate metabolism disorders . This could potentially lead to new treatments for diseases like diabetes and galactosemia.

Synthesis of Propargyl Glucopyranoside

It is used in the synthesis of propargyl glucopyranoside . The propargyl function in organic synthesis and carbohydrate chemistry is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .

Construction of Quinoline-based Glycoconjugates

Another useful application of propargyl glucopyranoside, which can be synthesized from this compound, has been reported in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates . These glycoconjugates have potential applications in medicinal chemistry due to their biological activities.

Deacylation Studies

The compound is used in deacylation studies of glucose, galactose, and mannose pentaacetates . These studies are important for understanding the anomeric effect during deacetylation and dealkylation, which has implications in carbohydrate chemistry .

Organic Condensation Reagent

It is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides . These polysaccharides have applications in the development of vaccines and diagnostic tests.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWPSIUIJNAJDV-HTOAHKCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-Pyrido[3,4-b]indole-5,6-diamine](/img/structure/B138377.png)

![N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138389.png)